molecular formula C12H20ClN B106365 N,N,N-Triethylbenzenaminium chloride CAS No. 7430-15-1

N,N,N-Triethylbenzenaminium chloride

Cat. No.: B106365
CAS No.: 7430-15-1
M. Wt: 213.75 g/mol
InChI Key: ICTMDIORIDZWQN-UHFFFAOYSA-M
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Description

N,N,N-Triethylbenzenaminium chloride is a quaternary ammonium compound with the molecular formula C12H20ClN. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and solubility in water, making it a valuable reagent in organic synthesis and analytical chemistry.

Biochemical Analysis

Biochemical Properties

N,N,N-Triethylbenzenaminium chloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s conformation and function. Additionally, this compound can interact with nucleic acids, influencing processes such as DNA replication and transcription .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and proteins, leading to inhibition or activation of their activity. This binding often involves specific interactions with amino acid residues or other functional groups on the biomolecule. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. For instance, this compound may degrade over time, leading to a decrease in its inhibitory or activatory effects on enzymes and proteins. Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit significant inhibitory or toxic effects. For example, high doses of this compound may lead to enzyme inhibition, disruption of cellular signaling pathways, or even cell death. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can interact with enzymes and proteins involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triethylbenzenaminium chloride can be synthesized through the quaternization of N,N-diethylbenzenamine with an alkyl halide, typically ethyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions generally involve heating the reactants in a solvent like acetonitrile or ethanol at a temperature range of 60-80°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethylbenzenaminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when used as a catalyst or in combination with other reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the chloride ion is replaced by the nucleophile, resulting in a new quaternary ammonium compound.

Scientific Research Applications

N,N,N-Triethylbenzenaminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of biological buffers and as a reagent in biochemical assays.

    Industry: In industrial chemistry, it is used in the synthesis of surfactants, disinfectants, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethylbenzenaminium chloride: Similar in structure but with methyl groups instead of ethyl groups.

    N,N-Dimethylaniline: A tertiary amine with two methyl groups and one phenyl group.

Uniqueness

N,N,N-Triethylbenzenaminium chloride is unique due to its higher molecular weight and bulkier ethyl groups compared to its methyl analogs. This results in different solubility and reactivity profiles, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Properties

IUPAC Name

triethyl(phenyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N.ClH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTMDIORIDZWQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

310-24-7 (Parent)
Record name Benzenaminium, N,N,N-triethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20995823
Record name N,N,N-Triethylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7430-15-1
Record name Benzenaminium, N,N,N-triethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triethylanilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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